

# In Vivo Antitumor Efficacy of PT100 Mesylate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo antitumor effects of PT100 mesylate, a small molecule dipeptidyl peptidase inhibitor. The document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the proposed mechanisms of action and experimental workflows.

## **Quantitative Assessment of Antitumor Activity**

PT100 mesylate has demonstrated significant antitumor activity across a range of preclinical cancer models. The data below, compiled from various studies, highlights the dose-dependent efficacy of PT100 in syngeneic mouse models.

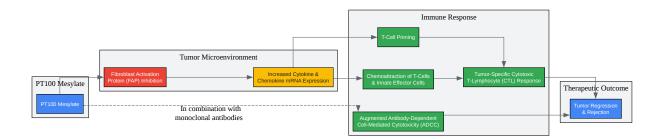


Tumor Model	Mouse Strain	Treatment	Key Findings	Statistical Significanc e	Reference
B16-F10 Melanoma	C57BL/6	10 μg or 40 μg PT100, p.o., twice daily	Significant inhibition of tumor growth at both doses.	P < 0.0005 (day 15)	[1][2]
WEHI 164 Fibrosarcoma	BALB/c	5 μg, 10 μg, or 40 μg PT100, p.o., twice daily	Dose- dependent inhibition of tumor growth.	P < 0.005 (day 25)	[1][2]
EL4 Lymphoma	C57BL/6	5 μg, 20 μg, 30 μg or 40 μg PT100, p.o., twice daily	Significant inhibition of tumor growth at all tested doses.	P < 0.0005 (day 20)	[1][2]
A20/2J Lymphoma	Not Specified	Not Specified	Caused regression and rejection of tumors.	Not Specified	[1][3]
GL261 Glioblastoma	C57BL/6	Not Specified	Remarkable antitumor effect observed.	Not Specified	[4]

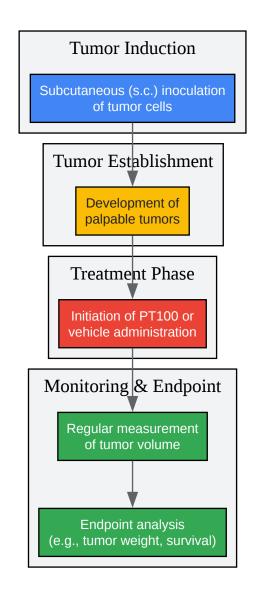
# **Proposed Mechanism of Action**

PT100 mesylate's antitumor effect is not due to direct cytotoxicity but is mediated through the modulation of the tumor microenvironment and the host immune system. The proposed mechanism involves the inhibition of dipeptidyl peptidases, such as Fibroblast Activation Protein (FAP), leading to an enhanced anti-tumor immune response.









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